

N-(Benzylloxycarbonyl)-DL-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(Benzylloxycarbonyl)-DL-alanine**

Cat. No.: **B7779804**

[Get Quote](#)

An In-depth Technical Guide to N-(Benzylloxycarbonyl)-DL-alanine

This guide provides a comprehensive technical overview of **N-(Benzylloxycarbonyl)-DL-alanine**, a foundational building block in synthetic organic chemistry, particularly in the field of peptide science. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, and application, emphasizing the chemical principles and experimental considerations that ensure its effective use.

Core Compound Identification and Properties

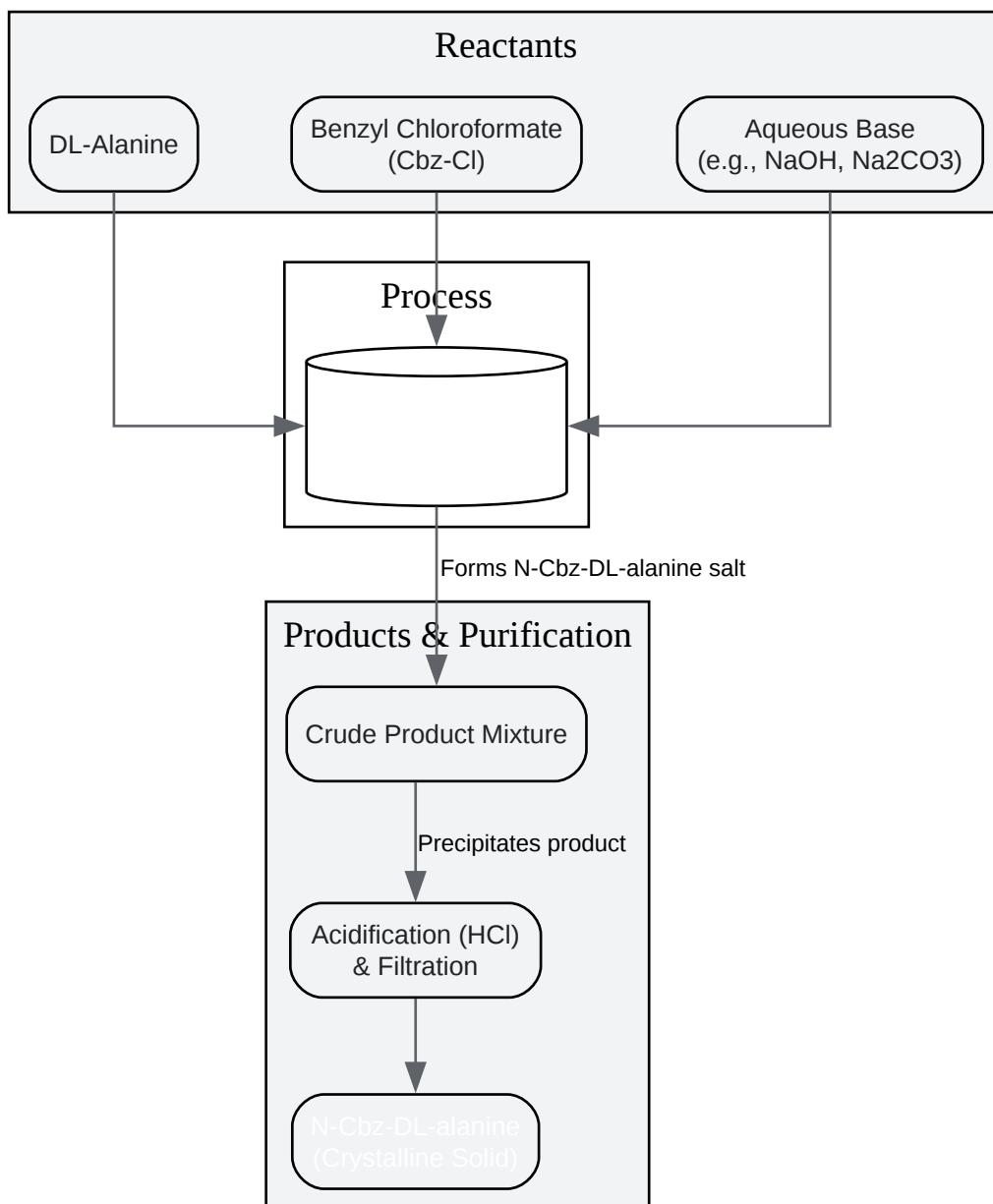
N-(Benzylloxycarbonyl)-DL-alanine is a synthetic amino acid derivative where the amino group of DL-alanine is protected by a benzylloxycarbonyl (Cbz or Z) group. This protection is critical for its primary application as a building block in peptide synthesis, preventing the highly nucleophilic amine from engaging in unwanted side reactions during the formation of peptide bonds.

The DL-racemic mixture indicates that the compound is a 1:1 mixture of the D- and L-enantiomers. While enantiomerically pure forms (N-Cbz-L-alanine, CAS: 1142-20-7, and N-Cbz-D-alanine, CAS: 26607-51-2) are often required for the synthesis of stereospecific peptides, the DL-form serves as a valuable starting material and is used in applications where stereochemistry at this position is not critical.

Table 1: Physicochemical Properties of N-(Benzylloxycarbonyl)-DL-alanine

Property	Value	Source(s)
CAS Number	4132-86-9	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	112.0 to 116.0 °C	[1]
Synonyms	N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine	[2]
Purity	Typically >99% (by HPLC)	[1]
Solubility	Soluble in organic solvents like methanol and dichloromethane; insoluble in water	[3] [4]

The Chemistry of the Benzyloxycarbonyl (Cbz) Protecting Group


The utility of **N-(Benzylloxycarbonyl)-DL-alanine** is intrinsically linked to the properties of the Cbz group. Introduced by Bergmann and Zervas, the Cbz group was the first widely used N-protecting group in peptide chemistry and remains a staple due to its unique stability and cleavage conditions.[\[5\]](#)

Mechanism of Protection: The Cbz group is a carbamate, which is significantly less nucleophilic and basic than a free amine. This is because the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its reactivity. This electronic stabilization makes the N-Cbz bond robust enough to withstand a variety of reaction conditions, including those used for peptide coupling and the deprotection of other protecting groups (e.g., acid-labile Boc groups).[\[6\]](#)

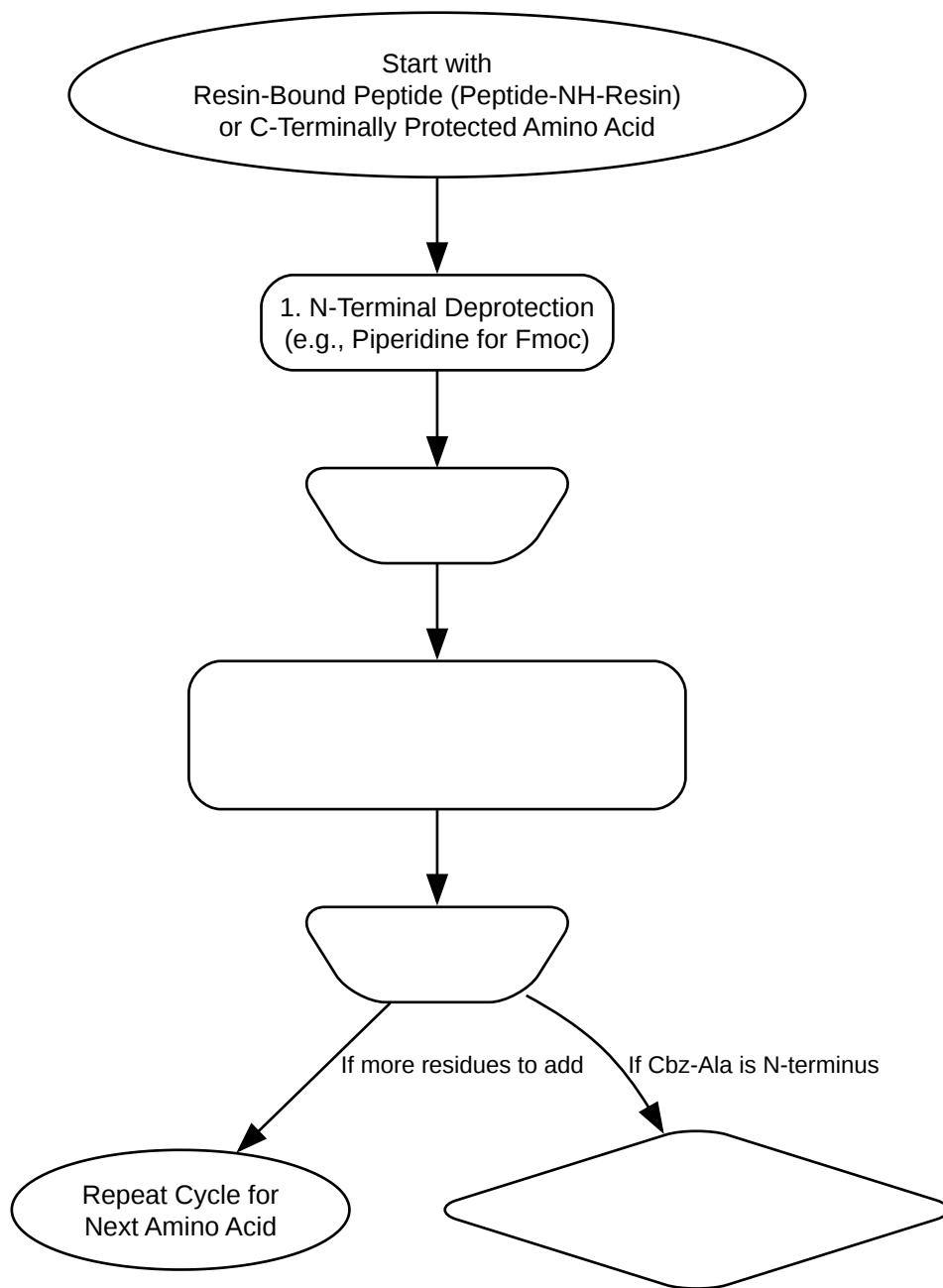
Orthogonality: A key advantage of the Cbz group is its orthogonality to other common protecting groups.^[7] It is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups.^[6] This orthogonality is fundamental to complex, multi-step syntheses, allowing for selective deprotection at different stages of the synthesis.^[8]

Synthesis of N-(Benzylloxycarbonyl)-DL-alanine

The synthesis of N-Cbz-DL-alanine is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-(Benzylcarbamoyl)-DL-alanine**.


Experimental Protocol: Synthesis

- Dissolution: Dissolve DL-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2N NaOH, ~2.0 eq) in a reaction vessel cooled in an ice bath (0-5 °C).

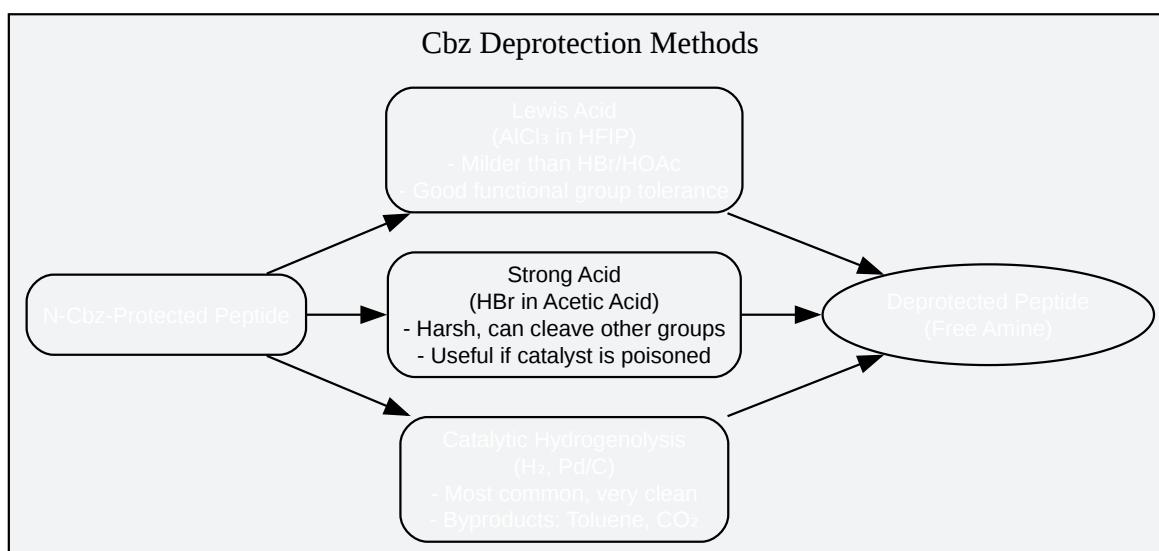
- Reaction: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, ~1.1 eq) and an additional aliquot of 2N NaOH solution simultaneously in a dropwise manner. The key to this step is maintaining the pH of the reaction mixture between 8 and 10. [9] A pH that is too low allows Cbz-Cl to decompose, while a pH that is too high can risk racemization or hydrolysis of the reagent.[9]
- Extraction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.
- Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). The N-Cbz-DL-alanine product, being insoluble in acidic water, will precipitate out as a white solid.
- Isolation & Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Application in Peptide Synthesis

N-Cbz-DL-alanine functions as a protected building block for introducing an alanine residue into a growing peptide chain. This is most commonly performed in either solution-phase or solid-phase peptide synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating N-Cbz-DL-alanine in SPPS.


Experimental Protocol: Peptide Coupling (Example)

This protocol describes the coupling of N-Cbz-DL-alanine to a resin-bound peptide with a free N-terminal amine ($\text{H}_2\text{N-Peptide-Resin}$) using a carbodiimide activator.

- Activation: In a separate vessel, dissolve N-Cbz-DL-alanine (3.0 eq) and an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC, 3.0 eq) or HBTU (3.0 eq) in a suitable solvent like dimethylformamide (DMF). Allow the mixture to pre-activate for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the reaction vessel containing the swollen, deprotected peptide-resin. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 eq) to neutralize any salts and catalyze the reaction.
- Reaction: Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test, which detects free primary amines.
- Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction vessel and thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts (e.g., dicyclohexylurea if DCC is used). The resulting resin now bears the Cbz-Ala-Peptide sequence.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical final step to reveal the free amine, either at the end of a synthesis or to allow for further N-terminal modification.

[Click to download full resolution via product page](#)

Caption: Comparison of common Cbz deprotection strategies.

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

This is the most widely used and cleanest method for Cbz removal.[\[6\]](#)[\[7\]](#)

- Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). If the compound is attached to a solid support, the resin should be suspended in the solvent.
- Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The flask is then purged with nitrogen or argon.
- Hydrogenation: Introduce hydrogen gas (H_2) into the reaction vessel. This can be done by bubbling the gas through the solution or by maintaining a hydrogen atmosphere using a balloon. The reaction is typically run at atmospheric pressure and room temperature.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is usually complete within a few hours.
- Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filtrate, containing the deprotected product, can then be concentrated under reduced pressure. The only byproducts are toluene and carbon dioxide, making for a very clean workup.[\[7\]](#)

Safety and Handling

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[\[3\]](#)[\[4\]](#)
- Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood to minimize dust exposure.[\[3\]](#)

- Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[4][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]
- Fire Hazards: The compound is not highly flammable, but thermal decomposition can produce irritating gases and vapors, including nitrogen oxides and carbon oxides.[3]

Conclusion

N-(Benzoyloxycarbonyl)-DL-alanine is a cornerstone reagent in synthetic chemistry. Its value lies in the robust, yet selectively cleavable, nature of the Cbz protecting group. A thorough understanding of its synthesis, the chemical principles of Cbz protection, and the established protocols for its application and removal is essential for any researcher engaged in peptide synthesis or the chemical modification of amino acids. The methodologies described in this guide provide a reliable framework for the successful application of this versatile compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurekaselect.com [eurekaselect.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [N-(Benzylloxycarbonyl)-DL-alanine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779804#n-benzylloxycarbonyl-dl-alanine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com